4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Description
4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents on the 2- and 4-positions of its phenyl rings, respectively. Pyrimidin-2-amine scaffolds are widely explored in medicinal chemistry due to their versatility in binding biological targets, such as kinases and microbial enzymes . The ethoxy and methoxy groups in this compound likely enhance its lipophilicity and electron-donating properties, which can influence pharmacokinetics and target interactions .
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-18-7-5-4-6-15(18)17-12-16(21-19(20)22-17)13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRBDAUVKSMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted benzaldehydes with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the pyrimidine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl substituents, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
The compound 4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine , with the CAS number 1354938-40-1, is a pyrimidine derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in pharmacology and medicinal chemistry, while providing relevant data tables and case studies.
Structural Characteristics
The compound features a pyrimidine core substituted with an ethoxyphenyl group at position 4 and a methoxyphenyl group at position 6. This structural configuration is significant for its biological activity.
Pharmacological Studies
The compound has been investigated for its potential as an antitumor agent . Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways.
Case Study: Antitumor Activity
- Objective: Evaluate the anticancer properties of this compound.
- Methodology: In vitro assays were conducted on various cancer cell lines.
- Findings: The compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cell lines, suggesting its potential as a lead compound for further development.
Antiviral Activity
Recent studies have also explored the antiviral properties of this compound, particularly against viral infections that affect cellular replication mechanisms.
Case Study: Antiviral Efficacy
- Objective: Assess the antiviral activity of the compound against influenza virus.
- Methodology: Viral plaque reduction assays were performed.
- Findings: The compound demonstrated promising antiviral activity, inhibiting viral replication at low micromolar concentrations.
Neuroprotective Effects
Research has indicated that certain pyrimidine derivatives possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Case Study: Neuroprotection
- Objective: Investigate the neuroprotective effects of the compound in models of oxidative stress.
- Methodology: Neuronal cell cultures were exposed to oxidative stressors in the presence of varying concentrations of the compound.
- Findings: The compound significantly reduced neuronal death and oxidative damage, indicating potential therapeutic applications in conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Model/System | Concentration Range | Observed Effects |
|---|---|---|---|
| Antitumor | Breast/Lung Cancer Cells | 1-10 µM | Significant cytotoxicity |
| Antiviral | Influenza Virus | 0.5-5 µM | Plaque reduction observed |
| Neuroprotective | Neuronal Cell Cultures | 10-50 µM | Reduced oxidative damage |
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Pyrimidin-2-amine derivatives differ primarily in aryl substituents at the 4- and 6-positions of the pyrimidine core. These modifications significantly impact biological activity, solubility, and binding affinity. Below is a comparative analysis based on substituent variations:
Key Findings:
Antibacterial Activity: Morpholino-substituted derivatives (e.g., Compound 20) exhibit potent activity against V. cholerae, attributed to the morpholino group’s polarity enhancing bacterial membrane penetration . The ethoxy/methoxy combination in the target compound may offer similar advantages but requires validation.
Anticancer Potential: Trifluoromethyl-substituted R1 shows moderate activity (IC₅₀ = 123.33 µM) against pancreatic cancer, suggesting electron-withdrawing groups may improve cytotoxicity . The ethoxy group in the target compound could modulate similar pathways but with reduced potency compared to CF₃.
Structural Insights : Fluorophenyl and furyl substituents (e.g., ) promote planar molecular conformations and dimerization via H-bonding, which could stabilize protein-ligand interactions . The ethoxy group’s steric bulk might disrupt such interactions compared to smaller substituents like fluoro.
Synthetic Accessibility : Compounds with halogen substituents (Cl, Br) are often synthesized in high purity (>97%) for API intermediates, highlighting their industrial relevance . Methoxy/ethoxy derivatives may require optimized purification steps due to increased hydrophobicity.
Critical Analysis of Substituent Effects
- However, excessive bulk (e.g., ethoxy vs. methoxy) may hinder target access.
- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Improve metabolic stability and cytotoxicity but may reduce solubility .
- Halogens (e.g., -Cl, -Br) : Increase molecular weight and hydrophobicity, favoring membrane penetration but risking off-target effects .
Biological Activity
4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class, known for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. The structure of this compound, characterized by ethoxy and methoxy substituents on the phenyl rings attached to the pyrimidine core, plays a crucial role in its biological efficacy.
The compound can be synthesized through the condensation of substituted benzaldehydes with guanidine derivatives, often using acidic or basic catalysts to facilitate the formation of the pyrimidine ring. The reaction conditions are optimized for high yields and purity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19N3O2 |
| CAS Number | 1354938-40-1 |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrimidine have shown promising results against gastric adenocarcinoma with IC50 values indicating effective inhibition of cell growth.
A study highlighted that certain pyrimidine derivatives induced apoptosis in cancer cells while demonstrating low toxicity to normal cells. The mechanism involves the activation of caspases, which are crucial for the apoptotic process.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains, including Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values obtained from these studies suggest that this compound could be a viable candidate for developing new antibacterial agents.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may involve binding to enzymes or receptors, thereby modulating their activity and influencing various biological pathways.
Case Studies
- Anticancer Activity : A recent study demonstrated that a related pyrimidine derivative exhibited an IC50 value of 53.02 µM against gastric adenocarcinoma (AGS) cells, indicating significant anticancer potential while maintaining low toxicity towards normal human umbilical vein endothelial cells (HUVEC).
- Antimicrobial Efficacy : Another investigation reported that pyrimidine derivatives showed considerable antibacterial activity with MIC values as low as 16 µg/mL against resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant organisms.
Comparison with Similar Compounds
The biological activities of this compound can be compared with other pyrimidine derivatives:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 53.02 µM | 16 µg/mL |
| 5-Hydroxymethylpyrimidine derivative | IC50 = 45 µM | MIC = 32 µg/mL |
| 4-Chlorophenyl derivative | IC50 = 60 µM | MIC = 20 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
